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Compound of Interest

Compound Name: 4-Ethyl-5-oxooctanal

Cat. No.: B15439509 Get Quote

The chosen synthetic approach involves the acylation of an enamine. This strategy is highly

effective for the formation of a carbon-carbon bond at the α-position of an aldehyde. The

retrosynthetic analysis breaks down the target molecule into readily available starting materials.

Retrosynthetic Analysis:

The key disconnection is made at the C4-C5 bond, which is formed during the acylation step.

This reveals an enamine derived from 2-ethylbutanal and an acyl halide, butanoyl chloride.

4-Ethyl-5-oxooctanalC-C Bond Formation
(Stork Enamine Acylation)Intermediates

Enamine of
2-Ethylbutanal

Butanoyl Chloride

Starting Materials

2-Ethylbutanal

Pyrrolidine

Butanoic Acid
(source for Acyl Chloride)

Enamine
Formation

Click to download full resolution via product page

Caption: Retrosynthetic analysis of 4-Ethyl-5-oxooctanal.
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Proposed Synthetic Pathway
The synthesis is a three-step, one-pot procedure that leverages the nucleophilicity of an

enamine intermediate.[1][2][3]

Enamine Formation: 2-Ethylbutanal is condensed with a secondary amine, such as

pyrrolidine, typically with azeotropic removal of water to drive the reaction to completion. This

forms the nucleophilic enamine.

Acylation: The enamine attacks the electrophilic carbonyl carbon of butanoyl chloride.[4][5][6]

This forms a C-C bond and generates a transient iminium salt intermediate.

Hydrolysis: The reaction mixture is treated with aqueous acid, which hydrolyzes the iminium

salt to yield the final product, 4-Ethyl-5-oxooctanal, and regenerates the secondary amine.

[1][2][4]
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Caption: Proposed synthetic workflow for 4-Ethyl-5-oxooctanal.
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The following protocols are representative procedures for each stage of the synthesis, adapted

from analogous transformations. All operations should be conducted in a well-ventilated fume

hood under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents
Reagent Formula MW ( g/mol ) CAS No. Notes

2-Ethylbutanal C₆H₁₂O 100.16 97-96-1
Reagent grade,

freshly distilled

Pyrrolidine C₄H₉N 71.12 123-75-1
Anhydrous,

freshly distilled

Butanoyl chloride C₄H₇ClO 106.55 141-75-3 Reagent grade

Toluene C₇H₈ 92.14 108-88-3 Anhydrous

Tetrahydrofuran

(THF)
C₄H₈O 72.11 109-99-9 Anhydrous

Hydrochloric acid HCl 36.46 7647-01-0
2M aqueous

solution

Sodium sulfate Na₂SO₄ 142.04 7757-82-6
Anhydrous, for

drying

Diethyl ether C₄H₁₀O 74.12 60-29-7 For extraction

Synthesis Procedure (One-Pot)
Enamine Formation:

To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and

a magnetic stirrer, add 2-ethylbutanal (10.0 g, 0.1 mol) and anhydrous toluene (100 mL).

Add pyrrolidine (8.5 g, 0.12 mol, 1.2 eq) to the flask.

Heat the mixture to reflux and continue heating until the theoretical amount of water (1.8

mL) has been collected in the Dean-Stark trap (approx. 4-6 hours).

Cool the reaction mixture to room temperature.
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Acylation:

Remove the Dean-Stark apparatus and replace it with a dropping funnel.

Cool the flask containing the enamine solution in an ice bath to 0-5 °C.

Slowly add a solution of butanoyl chloride (11.7 g, 0.11 mol, 1.1 eq) in anhydrous THF (20

mL) to the stirred enamine solution over 30 minutes, maintaining the temperature below

10 °C.

After the addition is complete, remove the ice bath and allow the mixture to stir at room

temperature for 2 hours.

Hydrolysis and Work-up:

Cool the reaction mixture again in an ice bath and slowly add 2M aqueous HCl (50 mL).

Stir the mixture vigorously for 1 hour at room temperature.

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the

aqueous layer with diethyl ether (2 x 50 mL).

Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL)

followed by brine (50 mL).

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.

Purification:

The crude product is purified by vacuum distillation or flash column chromatography on

silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 4-Ethyl-5-oxooctanal.

Data Presentation
Expected Yield and Physical Properties
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Parameter Expected Value

Overall Yield 60-75%

Appearance Colorless to pale yellow oil

Molecular Formula C₁₀H₁₈O₂

Molecular Weight 170.25 g/mol

Boiling Point (Predicted) ~95-100 °C at 10 mmHg

Spectroscopic Data (Predicted)
This data is predicted based on the structure and is essential for characterization.

Technique Expected Data

¹H NMR (CDCl₃, 400 MHz)

δ ~9.7 (t, 1H, -CHO), ~2.7 (m, 1H), ~2.5 (t, 2H, -

CH₂CO-), ~2.2 (m, 1H), ~1.6 (m, 2H), ~1.4 (m,

4H), ~0.9 (t, 3H, -CH₂CH₃), ~0.8 (t, 3H, -

CH₂CH₃) ppm

¹³C NMR (CDCl₃, 100 MHz)

δ ~212 (C=O, ketone), ~204 (C=O, aldehyde),

~55 (CH), ~45 (CH), ~36 (CH₂), ~25 (CH₂), ~22

(CH₂), ~18 (CH₂), ~14 (CH₃), ~11 (CH₃) ppm

IR (Infrared)

ν ~2960, 2875 (C-H stretch), ~2720 (aldehyde

C-H stretch), ~1725 (C=O stretch, aldehyde),

~1715 (C=O stretch, ketone) cm⁻¹

Mass Spec (EI) m/z 170 (M⁺), 141, 113, 85, 57

Concluding Remarks
The synthesis of 4-Ethyl-5-oxooctanal via the Stork enamine acylation represents a reliable

and efficient method for obtaining this γ-keto aldehyde. The advantages of this method include

mild reaction conditions and the prevention of polyacylation, which is often an issue with direct

enolate chemistry.[7][8] The provided protocol offers a comprehensive guide for laboratory

synthesis, and the predicted data serves as a benchmark for the successful characterization of
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the target compound. This molecule, as a difunctional building block, holds potential for further

elaboration in synthetic and medicinal chemistry programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Synthetic Strategy and Retrosynthesis]. BenchChem,
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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